ME-Dmae-nhs
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Overview
Description
ME-Dmae-nhs: is a chemical compound known for its use as a chemiluminescent marker. It is a derivative of acridine and is often used in various biochemical assays due to its high sensitivity and stability. The full chemical name of this compound is 2,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ME-Dmae-nhs involves the reaction of acridine derivatives with N-hydroxysuccinimide (NHS) esters. The process typically includes the following steps:
Formation of Acridine Derivative: Acridine is reacted with appropriate reagents to introduce the dimethylcarbonylphenyl and methyl groups.
Esterification: The acridine derivative is then esterified with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of acridine derivatives and NHS esters are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: ME-Dmae-nhs undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Oxidation and Reduction: The acridine moiety can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Primary Amines: React with the NHS ester group to form amide bonds.
Coupling Agents: Such as DCC or EDC, are used to facilitate esterification reactions.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products Formed: The primary product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the acridine moiety to the target molecule .
Scientific Research Applications
ME-Dmae-nhs is widely used in scientific research due to its chemiluminescent properties. Some key applications include:
Chemiluminescent Immunoassays: Used as a marker for detecting antigens and antibodies in various immunoassays.
Nucleic Acid Detection: Utilized in assays for detecting specific DNA or RNA sequences.
Protein Labeling: Employed to label proteins, peptides, and other biomolecules for various biochemical analyses.
Cancer Research: Used in assays to detect tumor markers and study cancer-related genes.
Mechanism of Action
The mechanism of action of ME-Dmae-nhs involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group of proteins, peptides, or other biomolecules, resulting in the conjugation of the acridine moiety. This conjugation allows the acridine to act as a chemiluminescent marker, emitting light upon excitation with appropriate reagents .
Comparison with Similar Compounds
ME-Dmae-nhs is unique due to its high sensitivity and stability as a chemiluminescent marker. Similar compounds include:
DMAE-NHS: Another acridine derivative with similar chemiluminescent properties.
NSP-DMAE-NHS: A sulfonated version of this compound with enhanced water solubility.
NSP-SA-NHS: A related compound with a sulfonamide group, offering different reactivity and stability profiles.
Properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N2O6.CH4O4S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;1-5-6(2,3)4/h4-11,14-15H,12-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUSGGASJSGPZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.COS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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